![molecular formula C17H13FN6O3 B2784537 2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 872590-58-4](/img/structure/B2784537.png)
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. The fluorophenyl and furan groups may contribute to the compound’s polarity, while the triazolopyrimidine core could potentially participate in pi-pi stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the fluorine atom in the fluorophenyl group could potentially be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .科学研究应用
Antiproliferative Activities
This compound has been investigated for its antiproliferative activities against various cancer cell lines. For instance, studies have evaluated its effects on human cancer cell lines such as MGC-803, PC3, PC9, EC9706, and SMMC-7721 . Further research could explore its potential as an anticancer agent.
Heterocyclic Synthesis
The synthesis of this compound involves a novel heterocyclic ring system, pyrimidotriazolobenzodiazepine. Researchers achieved this in a relatively high yield using microwave irradiation. The reaction sequence engaged five reactive centers (amide, amine, carbonyl, azide, and alkyne) in a one-pot, three-step cascade process. Stereochemistry and relative configurations were determined by NMR spectroscopy and X-ray crystallography .
Privileged Scaffold Derivatives
Quinazolinones, benzodiazepines, and triazoles are considered privileged heterocycles due to their prevalence in bioactive compounds. This compound’s structure contains elements from these privileged scaffolds, making it interesting for the preparation of molecular libraries as leads in medicinal chemistry .
[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives
Based on molecular hybridization, derivatives containing hydrazine were synthesized. These derivatives, including the compound , were evaluated for their antiproliferative activities against cancer cell lines .
[1,2,3]Triazolo[4,5-d]pyrimidine 3-Oxides
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine 3-oxides involves replacing the amino group in 6-aminouracil by hydroxyamino, coupling with benzenediazonium salts, and oxidation. This process yields interesting derivatives with potential applications .
作用机制
Target of Action
Similar compounds have been found to interact with various targets such as the c-met receptor tyrosine kinase and the lysine-specific demethylase 1 (LSD1) .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the activity of their targets, leading to various cellular effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis .
安全和危害
未来方向
属性
IUPAC Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O3/c18-11-3-1-4-12(7-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-5-2-6-27-13/h1-7,10H,8-9H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUPUXRRUJESNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。